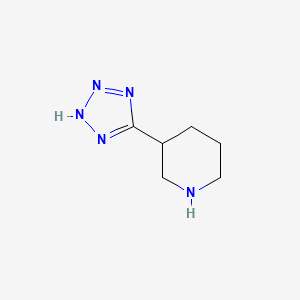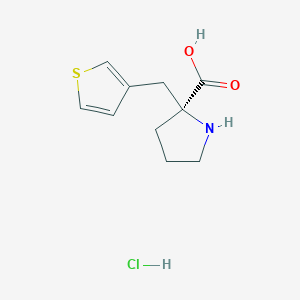![molecular formula C18H28N2O2S B3339730 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1190978-93-8](/img/structure/B3339730.png)
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole
Overview
Description
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two hexyloxy groups attached to the benzene ring, which is fused with a thiadiazole ring. It is known for its applications in the field of organic electronics, particularly in dye-sensitized solar cells due to its electron-donating and accepting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Formation of the Benzothiadiazole Core: The initial step involves the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Hexyloxy Groups: The hexyloxy groups are introduced via alkylation reactions. This involves the reaction of the benzothiadiazole core with hexyloxy halides in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole has several scientific research applications, including:
Organic Electronics: It is used as a sensitizer in dye-sensitized solar cells, improving their efficiency by suppressing dark currents and enhancing light absorption.
Photovoltaics: The compound is employed in the development of organic photovoltaic devices due to its favorable electronic properties.
Fluorescent Sensors: Its ability to act as a fluorophore makes it useful in the design of fluorescent sensors for detecting various analytes.
Photoacoustic Imaging: The compound and its derivatives are used in photoacoustic imaging for disease diagnosis and monitoring due to their excellent photothermal conversion efficiency.
Mechanism of Action
The mechanism by which 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole exerts its effects involves its electron-donating and accepting properties. The compound can form charge-transfer complexes, which are crucial in its applications in organic electronics and photovoltaics.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains bromine atoms, which can influence its reactivity and applications.
Benzo[1,2-c3,4-c’]bis([1,2,5]thiadiazole): Another related compound used in optoelectronic devices.
Uniqueness
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is unique due to the presence of hexyloxy groups, which enhance its solubility and electronic properties. This makes it particularly effective in applications such as dye-sensitized solar cells and organic photovoltaics, where these properties are crucial for performance .
Properties
IUPAC Name |
5,6-dihexoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-3-5-7-9-11-21-17-13-15-16(20-23-19-15)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPDCSZQOKDHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC2=NSN=C2C=C1OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Acetonitrile)[2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate](/img/structure/B3339658.png)
![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)
![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339702.png)
![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)
![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)




![3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid](/img/structure/B3339752.png)

